(2-Amino-5-iodo-3-methylphenyl)methanol
Description
(2-Amino-5-iodo-3-methylphenyl)methanol is a halogenated aromatic compound with a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted with amino (-NH₂), iodine (-I), and methyl (-CH₃) groups at positions 2, 5, and 3, respectively. Its molecular formula is C₈H₁₀INO, yielding a molecular weight of 263.08 g/mol (calculated from atomic masses: C=12, H=1, I=127, N=14, O=16).
This compound is structurally significant due to the electron-withdrawing iodine atom and electron-donating amino group, which influence its reactivity and solubility. It is primarily utilized as a research chemical in pharmaceutical and organic synthesis, particularly in the development of iodinated intermediates for drug discovery .
Properties
IUPAC Name |
(2-amino-5-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACMJLLKVTZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2-Amino-5-iodo-3-methylbenzaldehyde:
Reduction Reaction: The aldehyde group in 2-Amino-5-iodo-3-methylbenzaldehyde can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.
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From 2-Amino-5-iodo-3-methylbenzoic acid:
Reduction Reaction: The carboxylic acid group in 2-Amino-5-iodo-3-methylbenzoic acid can be reduced to an alcohol group using reducing agents like borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6).
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Industrial Production Methods:
Industrial production methods for (2-Amino-5-iodo-3-methylphenyl)methanol typically involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the alcohol group to a carboxylic acid.
Major Products: 2-Amino-5-iodo-3-methylbenzoic acid.
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Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde or carboxylic acid precursors to the alcohol.
Major Products: (2-Amino-5-iodo-3-methylphenyl)methanol.
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Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur at the iodine atom using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2-Amino-5-iodo-3-methylphenyl)methanol can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of iodine and amino groups on biological systems.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Amino-5-iodo-3-methylphenyl)methanol depends on its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of (2-Amino-5-iodo-3-methylphenyl)methanol, focusing on substituent variations, physicochemical properties, and applications.
Structural and Physicochemical Comparison
Substituent Effects on Properties
- Halogen Influence: Iodine vs. However, brominated analogs (e.g., C₇H₇Br₂NO) exhibit lower molecular weights and higher solubility in non-polar solvents . Fluorine: The electronegativity of fluorine in (2-Fluoro-5-iodo-3-(methylthio)phenyl)methanol enhances metabolic stability, making it valuable in medicinal chemistry .
- Functional Group Variations: Hydroxymethyl (-CH₂OH) vs. Ketone (-COCH₃): The hydroxymethyl group in the target compound improves water solubility compared to the ketone derivative (C₉H₁₀INO), which is more lipophilic . Methoxy (-OCH₃) vs. Methylthio (-SCH₃): Methoxy groups are electron-donating, while methylthio groups exhibit weaker electron-donating effects, altering electronic distribution on the aromatic ring .
Biological Activity
(2-Amino-5-iodo-3-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, an iodine atom, and a hydroxymethyl group. These functional groups contribute to the compound's biological activity, enabling interactions with various biological targets such as proteins and enzymes.
The molecular formula of this compound is C₉H₁₃I N O, with a molecular weight of 232.11 g/mol. The presence of the iodine atom allows for unique reactivity patterns, particularly in nucleophilic substitution reactions, while the amino and hydroxymethyl groups facilitate hydrogen bonding interactions.
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially altering their conformation and activity.
- Halogen Bonding : The iodine atom may engage in halogen bonding, enhancing the compound's binding affinity to specific targets.
- Solubility and Reactivity : The hydroxymethyl group contributes to the solubility of the compound in biological systems, which is crucial for its bioavailability and interaction with targets.
Biological Activity Studies
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. It has been shown to interact with cellular pathways involved in proliferation and apoptosis. For example, compounds with similar structures have demonstrated efficacy in inhibiting cancer cell growth through mechanisms involving histone deacetylation and modulation of apoptosis-related proteins .
- Enzyme Interaction : The compound has been evaluated for its potential to inhibit specific enzymes. The amino group facilitates binding to active sites of enzymes, potentially leading to inhibition or alteration of enzyme activity.
- Biochemical Assays : In vitro assays have demonstrated that this compound can affect cell viability and induce apoptosis in cancer cell lines. This suggests a potential role as a lead compound in drug development targeting cancer therapies .
Case Studies
Several studies have explored the biological implications of this compound:
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through:
- Nucleophilic Substitution Reactions : The iodine atom allows for the introduction of various functional groups.
- Oxidation Reactions : The hydroxymethyl group can be oxidized to form carboxylic acids, expanding its utility in synthetic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
